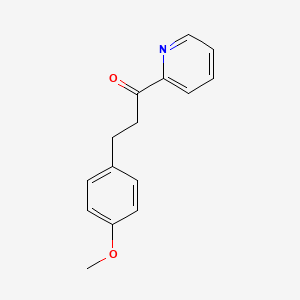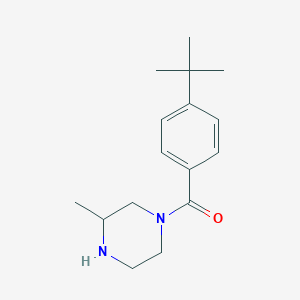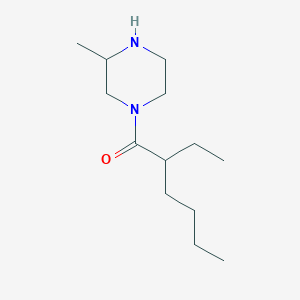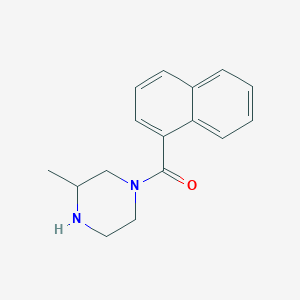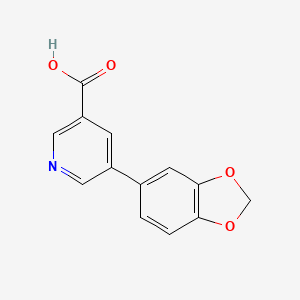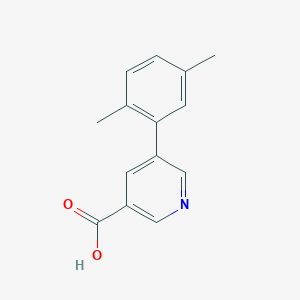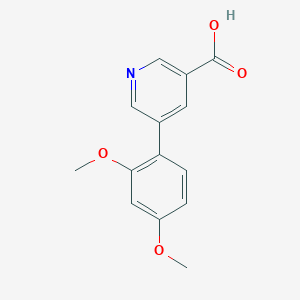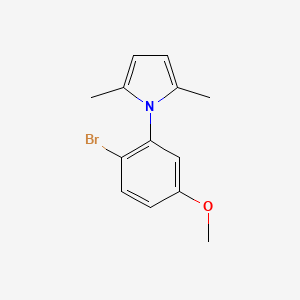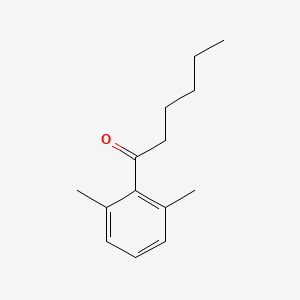
1-(2,6-Dimethylphenyl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)hexan-1-one is a synthetic compound used in many scientific research labs for various purposes. It is also known as 2,6-dimethylphenylhexan-1-one, 2,6-DMHP, and 2,6-dimethyl-1-phenylhexan-1-one. It is a colorless to pale yellow liquid with a sweet, floral odor and is soluble in most organic solvents. The compound is commonly used in organic synthesis and as a reagent in organic chemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,6-Dimethylphenyl)hexan-1-one involves the reaction of 2,6-dimethylphenylmagnesium bromide with hexanoyl chloride.
Starting Materials
2,6-dimethylphenylmagnesium bromide, hexanoyl chloride, diethyl ether, sodium sulfate, magnesium sulfate, sodium bicarbonate, brine
Reaction
To a solution of 2,6-dimethylphenylmagnesium bromide in diethyl ether, hexanoyl chloride is added dropwise with stirring at room temperature., The reaction mixture is stirred for 2 hours at room temperature., The mixture is then poured into a separatory funnel containing saturated sodium bicarbonate solution and brine., The organic layer is separated and dried over sodium sulfate and magnesium sulfate., The solvent is removed under reduced pressure to obtain the crude product., The crude product is purified by column chromatography to obtain 1-(2,6-Dimethylphenyl)hexan-1-one as a colorless oil.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)hexan-1-one has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. Additionally, it is used in the synthesis of dyes and other materials used in the textile and paper industries.
Mecanismo De Acción
1-(2,6-Dimethylphenyl)hexan-1-one acts as a nucleophile in many organic reactions. It can act as a nucleophile in the formation of carbon-carbon bonds, as well as in the formation of carbon-heteroatom bonds. It is also used as a reducing agent in many reactions, including the reduction of aldehydes and ketones.
Efectos Bioquímicos Y Fisiológicos
1-(2,6-Dimethylphenyl)hexan-1-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylphenyl)hexan-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is highly reactive and can be used in a wide range of organic reactions. However, it is also highly flammable and should be handled with care.
Direcciones Futuras
1-(2,6-Dimethylphenyl)hexan-1-one has several potential future applications. It could be used in the synthesis of new pharmaceuticals and fragrances, as well as in the synthesis of new materials for the textile and paper industries. Additionally, it could be used in the synthesis of new dyes and other materials used in the printing industry. Furthermore, it could be used in the synthesis of new heterocyclic compounds for use in organic synthesis. Finally, it could be used as a reagent in the synthesis of new catalysts and other materials used in catalytic processes.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-10-13(15)14-11(2)8-7-9-12(14)3/h7-9H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPBMJIHTIWPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)hexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

